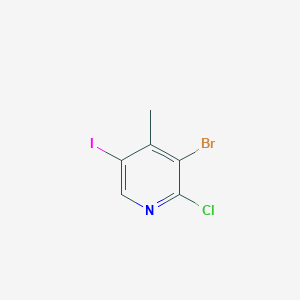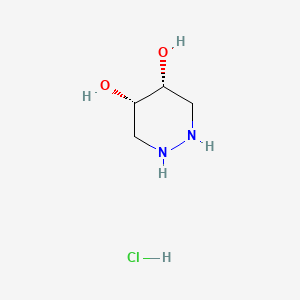
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, a chloronaphthalene moiety, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane typically involves the reaction of 4-chloronaphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives with hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of biological systems where organosilicon compounds play a role.
Mecanismo De Acción
The mechanism of action of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl and dimethylsilane groups provide steric hindrance and electronic effects that influence the compound’s reactivity. The chloronaphthalene moiety can participate in π-π interactions and other non-covalent interactions with biological molecules .
Comparación Con Compuestos Similares
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
tert-Butyl((4-bromonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its iodine and bromine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H21ClOSi |
|---|---|
Peso molecular |
292.87 g/mol |
Nombre IUPAC |
tert-butyl-(4-chloronaphthalen-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C16H21ClOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
Clave InChI |
YIKYFAZVMBRRIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)

![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)





![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)

